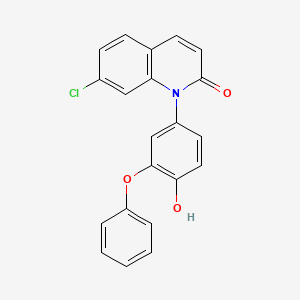

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one

CAS No.:

Cat. No.: VC20488779

Molecular Formula: C21H14ClNO3

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H14ClNO3 |

|---|---|

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2-one |

| Standard InChI | InChI=1S/C21H14ClNO3/c22-15-8-6-14-7-11-21(25)23(18(14)12-15)16-9-10-19(24)20(13-16)26-17-4-2-1-3-5-17/h1-13,24H |

| Standard InChI Key | XCTDFSSYMGKGKA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound is systematically named 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2(1H)-one under IUPAC guidelines. Its structure integrates a quinolinone core substituted at the 7-position with chlorine and at the 1-position with a 4-hydroxy-3-phenoxyphenyl group. Common synonyms include L-701,324, CS-2045, and 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one . The CAS registry number 142326-59-8 uniquely identifies it in chemical databases .

Molecular and Structural Features

The molecular formula C₂₁H₁₄ClNO₃ corresponds to a molar mass of 363.79–363.8 g/mol . Key structural elements include:

-

A quinolin-2-one backbone with a ketone oxygen at position 2.

-

A chlorine substituent at position 7.

-

A 4-hydroxy-3-phenoxyphenyl group at position 1, introducing steric and electronic complexity.

The canonical SMILES representation, C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O, and InChIKey XCTDFSSYMGKGKA-UHFFFAOYSA-N, facilitate computational modeling and database searches.

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Experimental and predicted properties include:

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like DMSO, suggesting utility in in vitro assays . Its low vapor pressure implies stability under ambient conditions, though decomposition may occur near the melting point .

Synthesis and Manufacturing

General Synthetic Strategies

Although detailed protocols for 7-chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one are scarce, its synthesis likely follows established routes for quinolinone derivatives:

-

Condensation: Coupling of a chlorinated quinoline precursor with a phenolic ether intermediate.

-

Cyclization: Intramolecular lactam formation under acidic or basic conditions.

-

Functionalization: Late-stage chlorination and phenoxylation via electrophilic substitution.

A hypothetical pathway involves:

-

Bromination of 7-hydroxyquinolin-2-one followed by Ullmann coupling with 4-hydroxy-3-phenoxyphenylboronic acid.

-

Purification via column chromatography or recrystallization.

Challenges and Optimization

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at the 1- and 7-positions.

-

Stability: The phenolic -OH group may require protection (e.g., as a silyl ether) during synthesis.

Biological Activity and Applications

Material Science Applications

The rigid aromatic structure and substituent diversity make this compound a candidate for:

-

Organic semiconductors: Charge transport in thin-film transistors.

-

Metal-organic frameworks (MOFs): Ligand design for porous materials.

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, lab coat, eye protection |

| First Aid | Rinse eyes/skin with water; seek medical advice |

| Storage | Sealed in dry, room temperature |

Environmental Impact

With a WGK Germany rating of 3, it is deemed highly hazardous to aquatic environments . Disposal must comply with hazardous waste regulations.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis. Predicted logP values (~3.5) suggest moderate retention times .

Mass Spectrometry

ESI-MS in positive mode should yield a [M+H]⁺ ion at m/z 364.8, with fragments corresponding to loss of Cl (-35.5) and phenoxy groups (-94.1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume